An In-depth Technical Guide to the Physical Properties and Molecular Weight of Gramicidin C
An In-depth Technical Guide to the Physical Properties and Molecular Weight of Gramicidin C
This guide provides a comprehensive overview of the physical properties of Gramicidin C and a detailed protocol for the determination of its molecular weight. It is intended for researchers, scientists, and drug development professionals working with this class of polypeptide antibiotics.
Introduction: Distinguishing Gramicidin C
In the field of antibiotic research, precision in nomenclature is paramount. The term "Gramicidin" can refer to two distinct structural classes of peptide antibiotics produced by the bacterium Brevibacillus brevis: the linear gramicidins and the cyclic gramicidin S.[1][2] This guide focuses specifically on the linear Gramicidin C .
Commercial gramicidin, often referred to as gramicidin D, is a mixture of these linear peptides, primarily composed of Gramicidin A (approximately 80%), Gramicidin B (about 5%), and Gramicidin C (around 15%).[1] It is crucial to distinguish the linear Gramicidin C from the unrelated cyclic decapeptide, Gramicidin S, as their structures and properties differ significantly.[1][3]
Gramicidins A, B, and C are pentadecapeptides, meaning they consist of 15 amino acids.[1] Their unique structure, characterized by alternating L- and D-amino acids, allows them to form β-helical dimers that can insert into lipid bilayers, creating transmembrane channels.[1][4] This ionophoric activity, which disrupts essential ion gradients across cell membranes, is the basis of their antibiotic effect.[1]
The primary amino acid sequence for the linear gramicidins is: formyl-L-X-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Y-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine.[1]
The specific identity of the gramicidin variant is determined by the amino acids at positions X and Y:
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Gramicidin A: Y is L-tryptophan.[1]
-
Gramicidin B: Y is L-phenylalanine.[1]
-
Gramicidin C: Y is L-tyrosine .[1]
The 'X' position is typically L-valine but can also be L-isoleucine, resulting in isoforms for each gramicidin type.[1]
Physical Properties of Gramicidin C
The physical properties of isolated Gramicidin C are not extensively reported in the literature; however, the properties of the gramicidin D mixture provide a reliable reference point.
| Property | Value | Source(s) |
| Molecular Formula | C₉₉H₁₄₀N₂₀O₁₈ (for the Valine isoform) | [1] (inferred) |
| Molecular Weight (Monoisotopic) | Approximately 1898.05 Da (for the Valine isoform) | Calculated |
| Appearance | Crystalline solid | [1] |
| Melting Point | 229 to 230 °C | [1] |
| Solubility | ||
| in Water | 6 mg/L (may form colloidal suspensions) | [1] |
| in Organic Solvents | Soluble in small alcohols, acetic acid, and pyridine. Poorly soluble in acetone and dioxane. Practically insoluble in diethyl ether and hydrocarbons. | [1] |
Note: The molecular formula and weight are calculated based on the amino acid sequence of the valine isoform of Gramicidin C. The properties of the gramicidin D mixture are presented as a close approximation for Gramicidin C.
Determination of Molecular Weight: A Mass Spectrometry Approach
Mass spectrometry (MS) is the definitive technique for accurately determining the molecular weight of peptides like Gramicidin C. Its high sensitivity, precision, and ability to analyze complex mixtures make it an indispensable tool. The following protocol outlines a standard workflow using Electrospray Ionization Mass Spectrometry (ESI-MS).
Electrospray ionization is a "soft" ionization technique, meaning it minimizes fragmentation of the analyte molecule. This is particularly advantageous for peptides, as it allows for the observation of the intact molecular ion. ESI often produces multiply charged ions, which is beneficial for analyzing molecules with high molecular weights on mass spectrometers with a limited mass-to-charge (m/z) range.
Materials:
-
Gramicidin C sample (or gramicidin D mixture)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), mass spectrometry grade
-
Calibrant solution appropriate for the mass range of the instrument
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of Gramicidin C at a concentration of 1 mg/mL in a suitable organic solvent such as ethanol.
-
For ESI-MS analysis, dilute the stock solution to a final concentration of 1-10 µM in a solvent mixture of 50:50 (v/v) water:acetonitrile with 0.1% formic acid. The formic acid aids in the protonation of the peptide, which is necessary for positive ion mode ESI.
-
-
Mass Spectrometer Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibrant solution. This step is critical for ensuring high mass accuracy.
-
-
Infusion and Ionization:
-
Infuse the prepared Gramicidin C sample solution into the ESI source at a constant flow rate (typically 5-10 µL/min).
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
-
Mass Analysis:
-
Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., m/z 500-2500).
-
-
Data Analysis:
-
The ESI mass spectrum of Gramicidin C will likely show a series of peaks corresponding to multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).
-
Use the deconvolution software provided with the mass spectrometer to process the raw data and determine the neutral molecular weight of the peptide.
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The following diagram illustrates the key stages in the determination of Gramicidin C's molecular weight using ESI-MS.
Caption: Workflow for Molecular Weight Determination of Gramicidin C by ESI-MS.
Conclusion
This guide has provided a detailed examination of the physical properties of linear Gramicidin C and a robust protocol for determining its molecular weight. A clear understanding of the distinction between the linear gramicidins and the cyclic Gramicidin S is essential for accurate research and development. The methodologies outlined herein provide a solid foundation for the characterization of this important class of peptide antibiotics.
References
- Structures of Gramicidins A, B, and C Incorporated into Sodium Dodecyl Sulfate Micelles. (2001). Biochemistry, 40(43), 12949-12959.
-
Gramicidin. (n.d.). In Wikipedia. Retrieved March 26, 2026, from [Link]
- Determination of the structure and dynamics of linear polypeptide gramicidin A at atomic-scale resolution. (2024). Physical Chemistry Chemical Physics, 26(8), 6431-6444.
-
Gramicidin C | C60H92N12O10 | CID 3851247. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]
- Synthesis of Linear Gramicidin Requires the Cooperation of Two Independent Reductases. (2005). Biochemistry, 44(22), 8112-8120.
-
Gramicidin S. (2024, January 15). Norine. Retrieved March 26, 2026, from [Link]
- Gramicidin S and polymyxins: the revival of cationic cyclic peptide antibiotics. (2014). Future Microbiology, 9(1), 117-128.
Sources
- 1. Gramicidin - Wikipedia [en.wikipedia.org]
- 2. Gramicidin S and polymyxins: the revival of cationic cyclic peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gramicidin S [biosino.org]
- 4. Determination of the structure and dynamics of linear polypeptide gramicidin A at atomic-scale resolution - PMC [pmc.ncbi.nlm.nih.gov]
